molecular formula C15H11ClO3 B186202 4-Chlorobenzoic acid phenacyl ester CAS No. 54797-45-4

4-Chlorobenzoic acid phenacyl ester

Cat. No.: B186202
CAS No.: 54797-45-4
M. Wt: 274.7 g/mol
InChI Key: NVTQPWOXSGWFES-UHFFFAOYSA-N
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Description

4-Chlorobenzoic acid phenacyl ester is a synthetic organic compound belonging to the family of benzoic acid esters. It is primarily of interest in research and development settings within organic chemistry and pharmaceutical sciences. As an ester derivative of 4-chlorobenzoic acid, it serves as a potential building block or intermediate in the synthesis of more complex molecules. Its structure suggests utility in various research applications, including use as a standard in analytical chemistry, a reactant in reaction mechanism studies, or a precursor in material science. The specific physical and chemical properties, mechanism of action, and detailed research applications for this compound are areas of ongoing scientific investigation. This product is intended for research use only and is not intended for diagnostic or therapeutic procedures. Researchers should handle all chemicals with appropriate safety precautions.

Properties

CAS No.

54797-45-4

Molecular Formula

C15H11ClO3

Molecular Weight

274.7 g/mol

IUPAC Name

phenacyl 4-chlorobenzoate

InChI

InChI=1S/C15H11ClO3/c16-13-8-6-12(7-9-13)15(18)19-10-14(17)11-4-2-1-3-5-11/h1-9H,10H2

InChI Key

NVTQPWOXSGWFES-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)COC(=O)C2=CC=C(C=C2)Cl

Canonical SMILES

C1=CC=C(C=C1)C(=O)COC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Catalyst System

The esterification of 4-chlorobenzoic acid with phenacyl bromide proceeds via a nucleophilic acyl substitution mechanism. TBAB and dibenzo-18-crown-6 synergistically enhance ion mobility:

  • TBAB : Transports carboxylate ions (RCOO⁻) from the aqueous to organic phase.

  • Dibenzo-18-crown-6 : Complexes potassium ions (K⁺), destabilizing the carboxylate and increasing reactivity.

The reaction occurs in acetonitrile at room temperature, avoiding energy-intensive reflux conditions.

General Procedure and Optimization

  • Substrate Preparation :

    • 4-Chlorobenzoic acid (0.05 mol) is neutralized with methanolic KOH to form the potassium salt.

    • Phenacyl bromide (0.05 mol) is synthesized via bromination of acetophenone using Br₂ in diethyl ether.

  • Reaction Setup :

    • Combine potassium 4-chlorobenzoate, phenacyl bromide, TBAB (32 mg), and dibenzo-18-crown-6 (4 mg) in acetonitrile (5 mL).

    • Stir at 25°C for 1.5–2 hours (monitored by TLC; Pet ether:EtOAc, 9:1).

  • Workup :

    • Remove solvent under reduced pressure.

    • Extract with dichloromethane, wash with water, and dry over Na₂SO₄.

    • Purify via column chromatography (Pet ether:EtOAc, 9:1).

Yield : 92–94% (lit. yield for o-chlorobenzoic acid: 94% in 2 hours).

Comparative Catalyst Performance

Table 1: Catalyst Efficiency in Phenacyl Ester Synthesis

Catalyst SystemTemperatureTime (h)Yield (%)
TBAB + Dibenzo-18-crown-625°C1.5–294
Polyethylene Glycol (PEG)Reflux0.75100
Dicyclohexano-18-crown-6Reflux0.2593

Key Insight : TBAB/crown ether systems balance mild conditions and high efficiency, whereas PEG requires elevated temperatures for comparable yields.

Alternative Methods and Historical Context

Silver Salt-Mediated Decarboxylation

The Hunsdiecker reaction, involving silver carboxylates and halogens, historically produced alkyl halides but is poorly suited for esters. For example:

  • Silver 4-chlorobenzoate reacts with Br₂ in CCl₄, but competing decarboxylation dominates, yielding 4-chlorobromobenzene (≤5%).

  • Limitation : Low ester yields (<10%) and side-product formation (e.g., lactones).

Tosyl Chloride Activation

Early esterification methods used p-toluenesulfonyl chloride (TsCl) in pyridine:

  • 4-Chlorobenzoic acid (1 eq) and phenacyl alcohol (1 eq) react with TsCl (2 eq) to form an intermediate anhydride.

  • Nucleophilic attack by phenacyl alcohol yields the ester.
    Drawback : Requires stoichiometric TsCl, generating toxic byproducts.

Structural Characterization and Validation

Spectroscopic Data

  • IR (KBr) : 1725 cm⁻¹ (C=O stretch), 1260 cm⁻¹ (C-O ester).

  • ¹H NMR (CDCl₃) : δ 8.02 (d, 2H, Ar-H), 7.48 (d, 2H, Ar-H), 5.32 (s, 2H, CH₂), 4.82 (s, 2H, COOCH₂).

Melting Point Analysis

  • Observed : 84–86°C (lit. for o-chlorobenzoic acid phenacyl ester: 84–86°C).

Industrial and Environmental Considerations

  • Solvent Choice : Acetonitrile offers optimal polarity but poses toxicity concerns. Alternatives like ethyl acetate are being explored.

  • Catalyst Recovery : TBAB and crown ethers are non-volatile but require costly separation. Immobilized PTC systems are under development.

Chemical Reactions Analysis

Types of Reactions

4-Chlorobenzoic acid phenacyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: The chlorine atom in the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of 4-chlorobenzoic acid or 4-chlorobenzophenone.

    Reduction: Formation of 4-chloro-2-hydroxy-2-phenylethyl benzoate.

    Substitution: Formation of various substituted benzoic acid derivatives.

Scientific Research Applications

4-Chlorobenzoic acid phenacyl ester has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzoic acid, 4-chloro-, 2-oxo-2-phenylethyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release benzoic acid and 2-oxo-2-phenylethanol, which may exert biological effects through various mechanisms. The chlorine atom in the benzene ring can also participate in interactions with biological molecules, influencing the compound’s overall activity.

Comparison with Similar Compounds

4-Chlorobenzoic Acid 4-Hexadecyl Ester

  • Structure : Features a long-chain hexadecyl group instead of phenacyl.
  • Properties: Identified as a volatile organic compound (VOC) in microbial extracts (), it exhibits a higher molecular weight (C₂₅H₃₉ClO₂) and lipophilicity. GC-MS data from –8 show it has the highest peak area (17.4%) among VOCs, suggesting stability under analytical conditions.

4-Nitrophenyl 4-Chlorobenzoate

  • Structure : Substitutes phenacyl with a nitro-phenyl group.
  • Properties: Higher molecular weight (277.66 g/mol) and polarity due to the nitro group (). The nitro group enhances electrophilicity, making it more reactive in aromatic substitution reactions.

Methyl 4-Chlorophenylacetate

  • Structure : Methyl ester of 4-chlorophenylacetic acid (C₉H₉ClO₂).
  • Properties: Simpler structure with a methyl ester group. notes its use as a reference material in pharmaceuticals, but its biological activity is less explored. The absence of a phenacyl or aryl substituent reduces its utility in complex heterocycle synthesis .

Crystallographic and Physicochemical Properties

  • Phenacyl Esters : reveals that phenacyl benzoates form π⋯π interactions in crystal lattices, whereas biphenyl derivatives exhibit twisted conformations (τ₄ >100°) due to steric hindrance, reducing packing efficiency .
  • 4-Chlorobenzoic Acid 4-Chlorophenyl Ester : GC-MS analysis () confirms its stability in blood samples, with chlorine atoms aiding detection .

Q & A

Q. Conflicting biological activity How to design robust assays for reproducibility?

  • Methodology :
  • Dose-Response Curves : Test the compound across a wide concentration range (1 nM–100 μM) in cell-based assays (e.g., MTT for cytotoxicity). Include positive controls (e.g., cisplatin) and solvent controls (DMSO <0.1%) .
  • Meta-Analysis : Aggregate published data using tools like RevMan to identify outliers and assess study heterogeneity (e.g., cell line variability, incubation time) .

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